Cas no 2640949-90-0 (6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine)
![6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine structure](https://ja.kuujia.com/scimg/cas/2640949-90-0x500.png)
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 化学的及び物理的性質
名前と識別子
-
- F6783-4883
- AKOS040728102
- 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- 2640949-90-0
-
- インチ: 1S/C16H17FN8/c1-23-9-22-13-14(23)20-8-21-15(13)24-4-10-6-25(7-11(10)5-24)16-18-2-12(17)3-19-16/h2-3,8-11H,4-7H2,1H3
- InChIKey: WSAQTQIWWPJLPX-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC(=NC=1)N1CC2CN(C3C4=C(N=CN=3)N(C)C=N4)CC2C1
計算された属性
- せいみつぶんしりょう: 340.15602074g/mol
- どういたいしつりょう: 340.15602074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 75.9Ų
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6783-4883-2mg |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6783-4883-2μmol |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6783-4883-10mg |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6783-4883-25mg |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6783-4883-30mg |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6783-4883-15mg |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6783-4883-50mg |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6783-4883-40mg |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6783-4883-5μmol |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6783-4883-20mg |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640949-90-0 | 20mg |
$148.5 | 2023-09-07 |
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purineに関する追加情報
Introduction to Compound with CAS No. 2640949-90-0 and Product Name: 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
The compound identified by the CAS number 2640949-90-0 and the product name 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple fused rings and functional groups makes it a promising candidate for further investigation into its biological activity and pharmacological properties.
Recent research in the domain of heterocyclic compounds has highlighted their pivotal role in the development of novel therapeutic agents. The structural framework of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine incorporates elements such as pyrimidine and purine derivatives, which are well-documented for their biological significance. Specifically, the 5-fluoropyrimidin-2-yl moiety is a key structural feature that has been extensively studied for its ability to modulate enzyme activity and interact with biological targets. This moiety's fluorine substituent enhances binding affinity and metabolic stability, making it an attractive component in drug design.
The octahydropyrrolo[3,4-c]pyrrol scaffold in this compound contributes to its unique chemical properties and potential biological functions. This fused ring system is known for its stability and versatility in forming complex molecular interactions. Studies have shown that such structures can exhibit inhibitory effects on various enzymes and receptors, making them valuable in the development of treatments for diseases such as cancer, inflammation, and infectious disorders. The 9-methyl-9H-purine component further enriches the compound's pharmacophoric potential by providing additional sites for interaction with biological targets.
In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural complexity of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine presents both challenges and opportunities for computational analysis. Advanced algorithms can predict how this molecule might interact with proteins and other biological molecules, providing insights into its potential therapeutic effects. These predictions are crucial for guiding experimental efforts and optimizing the compound's properties for clinical applications.
Experimental validation of computational hypotheses is essential for understanding the full spectrum of a compound's biological activity. Initial studies on 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine have demonstrated promising results in vitro. These studies have focused on assessing its interaction with key enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and immunology research.
The synthesis of complex heterocyclic compounds like 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine requires meticulous planning and expertise in organic chemistry. Modern synthetic methodologies have enabled the efficient construction of intricate molecular frameworks, often employing transition metal catalysis and innovative reaction strategies. The synthesis of this particular compound involves multiple steps, including ring formation reactions and functional group modifications. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
The role of fluorine in pharmaceuticals cannot be overstated. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic properties, including bioavailability and metabolic stability. In the case of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine, the 5-fluoropyrimidin-2-yl group is strategically positioned to enhance binding interactions with biological targets while maintaining favorable pharmacokinetic profiles. This feature makes it a compelling candidate for further development as a therapeutic agent.
As research progresses, interdisciplinary approaches combining chemistry, biology, and computer science will continue to drive innovation in drug discovery. The study of 6-[5-(5-fluoropyrimidin-2-yloctahydropyrrolo[3,4-c]pyrrol}-\textbf{2-y}-\textbf{ly}-\textbf{9-methyl}-\textbf{9H-purine} exemplifies how integrating multiple disciplines can lead to breakthroughs in understanding disease mechanisms and developing effective treatments. By leveraging cutting-edge technologies and collaborative research efforts, scientists can accelerate the translation of basic research findings into tangible therapeutic solutions.
The future prospects for this compound are promising, with ongoing studies aimed at elucidating its mechanism of action and exploring new applications. Researchers are particularly interested in its potential as an inhibitor of key enzymes involved in cancer progression and inflammatory responses. Additionally, modifications to its structure may reveal new analogs with enhanced potency or selectivity, further expanding its therapeutic potential.
In conclusion,6-[5-(\textbf{5-fluoropyrimidin}-\textbf{2-yloctahydropyrrolo[3,\textbf{4-c}]}\textbf{-}\textbf{pyrrol}-\textbf{2-y}-\textbf{l}]-\textbf{9-methyl}-\textbf{9H-purine} (CAS No.\ \textbf{2640949}\-\textbf{90}\-\textbf{-0}) represents a significant advancement in pharmaceutical chemistry with substantial potential for further development. Its intricate structure and functional groups make it a valuable candidate for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new insights into its properties and applications, this compound is poised to play a crucial role in the development of next-generation therapeutics.
2640949-90-0 (6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine) 関連製品
- 1897564-73-6(5-amino-1-(thiolan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1361746-03-3(5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile)
- 772-71-4((5-methylpyridin-2-yl)methyl acetate)
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
- 2862784-20-9((2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one)
- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)
- 2344685-10-3(Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)
- 61278-82-8(1H-Imidazole, 1-(dimethoxymethyl)-)
- 2035001-59-1(4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine)
- 13509-75-6(N-Methyl-1-phenylpentan-1-amine)




